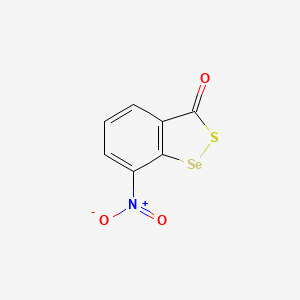
7-Nitro-3H-2,1-benzothiaselenol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-3H-2,1-benzothiaselenol-3-one is a heterocyclic compound that contains both sulfur and selenium atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3H-2,1-benzothiaselenol-3-one typically involves the nitration of 3H-2,1-benzothiaselenol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiaselenol ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-3H-2,1-benzothiaselenol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiaselenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure and the presence of sulfur and selenium atoms make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 7-Nitro-3H-2,1-benzothiaselenol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. Additionally, the sulfur and selenium atoms in the compound can participate in redox reactions, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2-Benzothiaselenol-3-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-2,1-benzothiaselenol-3-one: Similar structure but may have different reactivity and applications due to positional isomerism.
Uniqueness
7-Nitro-3H-2,1-benzothiaselenol-3-one is unique due to the presence of both sulfur and selenium atoms in its heterocyclic ring, along with the nitro group. This combination of elements and functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
120404-24-2 |
|---|---|
Fórmula molecular |
C7H3NO3SSe |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
7-nitro-2,1-benzothiaselenol-3-one |
InChI |
InChI=1S/C7H3NO3SSe/c9-7-4-2-1-3-5(8(10)11)6(4)13-12-7/h1-3H |
Clave InChI |
DHPNMMPPSWIDRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])[Se]SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)



